molecular formula C11H17N3 B1358557 N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine CAS No. 884507-14-6

N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine

Cat. No.: B1358557
CAS No.: 884507-14-6
M. Wt: 191.27 g/mol
InChI Key: GGQYFTXRIMPZQO-UHFFFAOYSA-N
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Description

N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine: is an organic compound that features a pyrrolidine ring attached to a pyridine ring through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with pyrrolidine in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in pharmacological studies .

Medicine: Its structural features enable it to interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

  • N-methyl-N-[(6-methylpyridin-2-yl)methyl]amine
  • N-methyl-N-[(6-chloropyridin-2-yl)methyl]amine
  • N-methyl-N-[(6-aminopyridin-2-yl)methyl]amine

Uniqueness: N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity and specificity for certain biological targets, making it more effective in its applications compared to similar compounds .

Properties

IUPAC Name

N-methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-12-9-10-5-4-6-11(13-10)14-7-2-3-8-14/h4-6,12H,2-3,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQYFTXRIMPZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640202
Record name N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-14-6
Record name N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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